molecular formula C26H22N4O5 B11111209 N-[2-[(2Z)-2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide

N-[2-[(2Z)-2-[1-(1,3-benzodioxol-5-ylmethyl)-2-oxoindol-3-ylidene]hydrazinyl]-2-oxoethyl]-2-phenylacetamide

Cat. No.: B11111209
M. Wt: 470.5 g/mol
InChI Key: SSDLNWGCFNMYIN-UHFFFAOYSA-N
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Description

N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE is a complex organic compound that features a benzodioxole group, an indole moiety, and a phenylacetamide structure. Compounds with such intricate structures are often of interest in medicinal chemistry and pharmacology due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Benzodioxole Group: Starting from catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone.

    Coupling Reactions: The benzodioxole and indole intermediates can be coupled using hydrazine derivatives under specific conditions to form the hydrazinecarbonyl linkage.

    Final Assembly: The phenylacetamide group is introduced in the final step through an amide coupling reaction.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed.

Chemical Reactions Analysis

Types of Reactions

N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE involves its interaction with specific molecular targets. These may include enzymes, receptors, or nucleic acids. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE: Shares structural similarities with other indole-based compounds.

    N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE: Similar to benzodioxole-containing compounds.

Uniqueness

The uniqueness of N-({N’-[(3E)-1-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]HYDRAZINECARBONYL}METHYL)-2-PHENYLACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N4O5

Molecular Weight

470.5 g/mol

IUPAC Name

N-[2-[[1-(1,3-benzodioxol-5-ylmethyl)-2-hydroxyindol-3-yl]diazenyl]-2-oxoethyl]-2-phenylacetamide

InChI

InChI=1S/C26H22N4O5/c31-23(13-17-6-2-1-3-7-17)27-14-24(32)28-29-25-19-8-4-5-9-20(19)30(26(25)33)15-18-10-11-21-22(12-18)35-16-34-21/h1-12,33H,13-16H2,(H,27,31)

InChI Key

SSDLNWGCFNMYIN-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C4=CC=CC=C4C(=C3O)N=NC(=O)CNC(=O)CC5=CC=CC=C5

Origin of Product

United States

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